beta-Neoendorphin

Description

Properties

IUPAC Name |

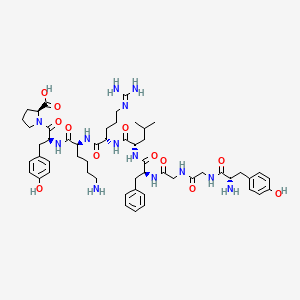

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXIYIQLESPXIV-VLOLPVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H77N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029639 | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77739-21-0 | |

| Record name | beta-Neo-endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of β-Neoendorphin from Porcine Hypothalamus: A Technical Guide

This guide provides a detailed technical narrative of the discovery and isolation of β-neoendorphin, an endogenous opioid peptide, from porcine hypothalamus. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that defined this key discovery in neuroscience.

Introduction: The Expanding Universe of Endogenous Opioids

The discovery of endogenous peptides with opioid-like activity in the 1970s revolutionized our understanding of pain modulation, reward pathways, and neuroendocrine regulation. These peptides, broadly classified as enkephalins, endorphins, and dynorphins, interact with specific opioid receptors in the brain and periphery, mimicking the effects of opiates like morphine. The hypothalamus, a critical hub for homeostatic control, was identified as a rich source of these neuroactive peptides. The quest to isolate and characterize novel opioid peptides from this complex tissue was a significant endeavor in neurochemistry, driven by the need to understand the full scope of the endogenous opioid system.

β-Neoendorphin emerged from this scientific pursuit as a "big" Leu-enkephalin, a nonapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro.[1] Its discovery in porcine hypothalamus by Minamino and colleagues in 1981 was a landmark achievement, expanding the dynorphin family of endogenous opioids.[2] This guide will deconstruct the intricate process of its discovery, from tissue extraction to final purification and characterization, providing a technical blueprint for researchers in the field.

The Strategic Approach to Peptide Isolation

The isolation of a specific peptide from a complex biological matrix like the hypothalamus is a multi-step process that relies on a series of purification techniques. Each step is designed to enrich the target peptide based on its unique physicochemical properties, such as size, charge, and hydrophobicity. The overall workflow is guided by a sensitive and specific bioassay to track the opioid activity throughout the purification cascade.

Diagram: Overall Workflow for the Isolation of β-Neoendorphin

Caption: A schematic of the multi-step purification process for β-neoendorphin.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments in the isolation of β-neoendorphin.

Tissue Extraction: Liberating Peptides from the Hypothalamus

The initial and most critical step is the efficient extraction of peptides from the porcine hypothalamus while minimizing enzymatic degradation. Acidic conditions are employed to inactivate endogenous proteases and facilitate the solubilization of basic peptides like β-neoendorphin.

Protocol: Acid Extraction of Porcine Hypothalamus

-

Tissue Collection and Preparation:

-

Immediately after slaughter, collect porcine hypothalami and freeze them on dry ice or in liquid nitrogen to preserve peptide integrity. Store at -80°C until use.

-

Weigh the frozen tissue and chop it into small pieces on a cold surface.

-

-

Homogenization:

-

For every 1 gram of tissue, add 5-10 mL of cold extraction buffer (e.g., 2 M acetic acid or 0.1 M HCl).

-

Homogenize the tissue using a high-speed blender or a Polytron homogenizer until a uniform suspension is achieved. Perform this step on ice to prevent heating.

-

-

Extraction:

-

Stir the homogenate gently for 2-4 hours at 4°C to allow for complete extraction of the peptides.

-

-

Clarification:

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30-60 minutes at 4°C to pellet cellular debris.

-

Carefully decant and collect the supernatant, which contains the crude peptide extract.

-

The resulting supernatant can be lyophilized for long-term storage or directly subjected to the first purification step.

-

Gel Filtration Chromatography: Separation by Size

Gel filtration, or size-exclusion chromatography, is the first step in fractionating the crude extract. This technique separates molecules based on their hydrodynamic radius, with larger molecules eluting first. This step is effective in removing high molecular weight proteins from the smaller peptides.

Protocol: Gel Filtration on Sephadex G-75

-

Column Preparation:

-

Swell Sephadex G-75 resin in the chosen elution buffer (e.g., 50% acetic acid) according to the manufacturer's instructions.

-

Pack a column of appropriate size (e.g., 2.5 x 100 cm) with the swollen resin and equilibrate it with at least two column volumes of the elution buffer.

-

-

Sample Application:

-

Dissolve the lyophilized crude extract in a minimal volume of the elution buffer.

-

Carefully apply the sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Elute the sample with the equilibration buffer at a constant flow rate (e.g., 20-30 mL/hour).

-

Collect fractions of a defined volume (e.g., 5 mL) using a fraction collector.

-

Monitor the elution profile by measuring the absorbance of the fractions at 280 nm to detect protein content.

-

-

Activity Monitoring:

-

Assay aliquots of the collected fractions for opioid activity using the guinea pig ileum bioassay to identify the fractions containing β-neoendorphin.

-

Ion-Exchange Chromatography: Refining by Charge

Following gel filtration, the active fractions are further purified by ion-exchange chromatography. This technique separates molecules based on their net charge at a specific pH. Since β-neoendorphin is a basic peptide, cation-exchange chromatography is employed.

Protocol: Cation-Exchange Chromatography on SP-Sephadex C-25

-

Column Preparation:

-

Equilibrate a SP-Sephadex C-25 column with a starting buffer of low ionic strength (e.g., 0.01 M ammonium acetate, pH 4.6).

-

-

Sample Loading:

-

Pool the active fractions from the gel filtration step and adjust the pH and ionic strength to match the starting buffer.

-

Load the sample onto the equilibrated column.

-

-

Elution:

-

Wash the column with the starting buffer to remove any unbound material.

-

Elute the bound peptides with a linear gradient of increasing ionic strength (e.g., 0.01 M to 1.0 M ammonium acetate, pH 4.6).

-

-

Fraction Analysis:

-

Collect fractions and monitor the absorbance at 280 nm.

-

Assay the fractions for opioid activity to locate the peak corresponding to β-neoendorphin.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): High-Resolution Separation

The final purification step utilizes the high resolving power of RP-HPLC. This technique separates peptides based on their hydrophobicity. The highly purified β-neoendorphin is obtained in this step.

Protocol: RP-HPLC on a C18 Column

-

System Preparation:

-

Equilibrate a C18 reverse-phase column (e.g., µBondapak C18) with a mobile phase of low organic solvent concentration (e.g., 0.1% trifluoroacetic acid in water).

-

-

Sample Injection:

-

Dissolve the active, lyophilized fraction from the ion-exchange step in the initial mobile phase.

-

Inject the sample onto the column.

-

-

Gradient Elution:

-

Elute the peptides with a linear gradient of increasing organic solvent concentration (e.g., 0-60% acetonitrile in 0.1% trifluoroacetic acid) over a defined period (e.g., 60 minutes).

-

-

Peak Detection and Collection:

-

Monitor the elution of peptides by absorbance at 214 nm (for the peptide bond).

-

Collect the individual peaks as they elute.

-

Assay the collected peaks for opioid activity to identify the pure β-neoendorphin.

-

Bioassay: Tracking Opioid Activity

The guinea pig ileum bioassay is a classic and highly sensitive method for detecting opioid activity. Opioids inhibit the electrically stimulated contractions of the ileum, and this inhibition can be reversed by the opioid antagonist naloxone.

Protocol: Guinea Pig Ileum Bioassay

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount the ileum segment in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Stimulation and Recording:

-

Stimulate the tissue electrically with platinum electrodes to induce regular contractions.

-

Record the contractions using an isometric force transducer connected to a data acquisition system.

-

-

Assay Procedure:

-

Once a stable baseline of contractions is established, add aliquots of the fractions from the purification steps to the organ bath.

-

A decrease in the amplitude of contractions indicates the presence of opioid activity.

-

Confirm the opioid nature of the activity by demonstrating that the inhibitory effect is reversed by the addition of naloxone.

-

Characterization of Purified β-Neoendorphin

The homogeneity of the final purified peptide is confirmed by analytical RP-HPLC, where it should appear as a single, sharp peak. The definitive identification of β-neoendorphin is achieved through amino acid sequencing, historically performed using Edman degradation.

Table: Physicochemical Properties of Porcine β-Neoendorphin

| Property | Value |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro |

| Molecular Weight | ~1100 Da |

| Structure | Nonapeptide |

| Origin | Product of the prodynorphin gene |

The Biological Significance of β-Neoendorphin

β-Neoendorphin, as a member of the dynorphin family, primarily interacts with kappa opioid receptors, although it can also bind to mu and delta receptors.[3] Its physiological roles are diverse and include modulation of pain, stress responses, and reward pathways.[4] More recent research has also implicated β-neoendorphin in processes such as wound healing by promoting keratinocyte migration.[1][5][6]

Diagram: β-Neoendorphin in Cellular Signaling

Caption: Simplified signaling pathway of β-neoendorphin in promoting cell migration.

Conclusion and Future Perspectives

The discovery and isolation of β-neoendorphin from the porcine hypothalamus was a testament to the power of systematic biochemical purification guided by functional assays. The methodologies outlined in this guide, while classic, form the foundation of modern peptidomics and drug discovery. Understanding the intricate pathways of endogenous opioid signaling continues to be a vibrant area of research, with implications for developing novel therapeutics for pain, addiction, and tissue regeneration. The story of β-neoendorphin serves as a compelling example of how exploring the body's own pharmacy can lead to profound scientific insights and new avenues for medical innovation.

References

-

Isolation and structure of several peptides from porcine hypothalami. PubMed - NIH. Available at: [Link]

-

β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte. PMC - NIH. Available at: [Link]

-

2-Minute Neuroscience: Beta-Endorphin. YouTube. Available at: [Link]

-

Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami. PubMed. Available at: [Link]

-

Isolation, Structure and Synthesis of a Heptapeptide with In Vitro ACTH-Releasing Activity from Porcine Hypothalamus. University of Miami. Available at: [Link]

-

Beta-neo-endorphin, a new hypothalamic "big" Leu-enkephalin of porcine origin: its purification and the complete amino acid sequence. PubMed. Available at: [Link]

-

β-Endorphin. Wikipedia. Available at: [Link]

-

Biotransformation of beta-endorphin and possible therapeutic implications. Frontiers. Available at: [Link]

-

β-Neoendorphin. Wikipedia. Available at: [Link]

-

Neoendorphin. Wikipedia. Available at: [Link]

-

Optimization of Neuropeptide Extraction from the Mouse Hypothalamus. Journal of Proteome Research - ACS Publications. Available at: [Link]

-

Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides. PubMed. Available at: [Link]

-

Chromatography of peptides related to beta-endorphin. PubMed. Available at: [Link]

-

Rapid extraction and separation of plasma beta-endorphin by cation-exchange high-performance liquid chromatography. PubMed. Available at: [Link]

-

(PDF) β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte. ResearchGate. Available at: [Link]

-

The complete amino acid sequence of alpha-neo-endorphin. PubMed. Available at: [Link]

Sources

- 1. sielc.com [sielc.com]

- 2. Beta-neo-endorphin, a new hypothalamic "big" Leu-enkephalin of porcine origin: its purification and the complete amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of DA-9701 in Opioid-induced Bowel Dysfunction of Guinea Pig [jnmjournal.org]

- 4. Reverse phase liquid chromatography of beta-endorphins and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatography of peptides related to beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Cellular Localization of Beta-Neoendorphin in Neurons

Executive Summary

-Neoendorphin (This guide provides a technical deep-dive into the intracellular trafficking, neuroanatomical distribution, and rigorous detection methodologies for

Part 1: Biosynthesis and Intracellular Trafficking

The Pro-Peptide Processing Pathway

-Neo localization is dictated by its biosynthetic origin. It is not a gene product but a post-translational cleavage product. Understanding this pathway is essential for interpreting immunostaining patterns, as antibodies may cross-react with the precursor.-

Transcription: The PDYN gene (chromosome 20 in humans) is transcribed into mRNA in the neuronal nucleus.

-

Translation: mRNA is translated into the pre-pro-peptide in the Rough Endoplasmic Reticulum (RER).

-

Packaging: The pro-peptide enters the Golgi apparatus and is sorted into LDCVs.

-

Axonal Transport: LDCVs undergo fast axonal transport (mediated by kinesin motors on microtubules) toward the presynaptic terminal.

-

Cleavage: Inside the LDCV, Proprotein Convertases (specifically PC1/3 and PC2 ) and Carboxypeptidase E (CPE) cleave Prodynorphin into active peptides:

-Neoendorphin,

Expert Insight: Because cleavage occurs during transport, the ratio of precursor-to-peptide changes along the axon. Somatic staining often reveals the precursor, while terminal staining reveals the mature peptide.

Pathway Visualization

Figure 1: The biosynthetic trajectory of

Part 2: Neuroanatomical Distribution

-Neoendorphin is not ubiquitously expressed. It is restricted to specific "Dynorphinergic" neuronal populations. The table below summarizes quantitative distribution data derived from radioimmunoassay (RIA) and immunohistochemistry (IHC) studies in rodent models (which closely parallel human distribution).Quantitative Distribution Profile

| Brain Region | Concentration (fmol/mg protein) | Neuronal Subtype | Co-Transmitters |

| Substantia Nigra | > 300 (High) | Striatonigral projection neurons | GABA, Substance P, Dyn A |

| Median Eminence | ~ 340 (Very High) | Hypothalamic neurosecretory | Vasopressin |

| Hippocampus | 150 - 200 (Mod) | Granule cells (Mossy Fibers) | Glutamate, Dyn A |

| Hypothalamus | 250 - 300 (High) | Magnocellular neurons (PVN/SON) | Vasopressin, Oxytocin |

| Spinal Cord | 100 - 150 (Mod) | Dorsal Horn (Lamina I/II) | Glutamate |

| Cortex | < 50 (Low) | Interneurons | GABA |

Data Interpretation: The high concentration in the Substantia Nigra and Median Eminence suggests

Part 3: Technical Protocols for Localization

Detecting

Validated Immunohistochemistry (IHC) Workflow

Prerequisite: If visualizing somas is the goal, animals must be treated with Colchicine (intraventricular injection) 24-48 hours prior to sacrifice. Colchicine depolymerizes microtubules, blocking axonal transport and causing the peptide to accumulate in the cell body.

Step-by-Step Protocol

-

Perfusion & Fixation:

-

Transcardial perfusion with 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB).

-

Why: PFA cross-links the small peptides to the tissue matrix, preventing them from washing out during permeabilization.

-

-

Sectioning:

-

Cryostat sections (30-40 µm). Free-floating sections are preferred for better antibody penetration.

-

-

Antigen Retrieval (Optional but Recommended):

-

Citrate buffer (pH 6.0) at 80°C for 30 mins. This unmasks epitopes hidden by cross-linking.

-

-

Blocking:

-

Incubate in 5% Normal Goat Serum (NGS) + 0.3% Triton X-100 for 1 hour.

-

-

Primary Antibody Incubation:

-

Anti-

-Neoendorphin (Rabbit polyclonal is standard). -

Dilution: 1:1000 to 1:5000 (Titration required).

-

Time: 24-48 hours at 4°C. (Longer incubation allows lower concentration, increasing specificity).

-

-

Specificity Controls (The "Trustworthiness" Check):

-

Pre-absorption Test: Incubate the antibody with synthetic

-Neo peptide (10-100 µM) overnight before applying to tissue. Staining should disappear. -

Cross-reactivity Check: Incubate antibody with excess Dynorphin A. Staining should persist.

-

-

Detection:

-

Secondary Ab: Goat anti-Rabbit conjugated to Alexa Fluor 488 (or HRP for DAB staining).

-

Specificity Validation Logic

Figure 2: Logic flow for validating

Part 4: Functional Implications of Localization

The cellular localization of

-

Release Requirement: LDCVs are located away from the active zone. Release requires high-frequency stimulation (burst firing) to elevate bulk Ca2+ levels in the terminal.

-

Target: Once released,

-Neo diffuses through the extracellular matrix to bind Kappa Opioid Receptors (KOR) . These receptors are often extra-synaptic or located on presynaptic terminals of neighboring axons (heteroreceptors), acting to inhibit neurotransmitter release (e.g., inhibiting dopamine release in the striatum).

References

-

Kakidani, H., et al. (1982). Cloning and sequence analysis of cDNA for porcine beta-neo-endorphin/dynorphin precursor.[1] Nature, 298(5871), 245–249.[1] Link[1]

-

Weber, E., et al. (1982). Immunohistochemical distribution of alpha-neo-endorphin/dynorphin neuronal systems in rat brain: evidence for colocalization.[1] Proceedings of the National Academy of Sciences, 79(9), 3062-3066.[1] Link[1]

-

Maysinger, D., et al. (1982). Distribution of immunoreactive beta-neo-endorphin in discrete areas of the rat brain and pituitary gland. Brain Research, 253(1-2), 243-247. Link

-

Day, R., et al. (1998). Prodynorphin processing by proprotein convertase 2. Journal of Biological Chemistry, 273(2), 829-836. Link

-

McGinty, J. F., et al. (1983). Dynorphin and related opioid peptides in neuronal fiber pathways. Federation Proceedings, 42(13), 3022-3027. Link

Sources

beta-Neoendorphin interaction with kappa opioid receptors

An In-Depth Technical Guide to the Interaction of β-Neoendorphin with Kappa Opioid Receptors

Abstract

This technical guide provides a comprehensive examination of the molecular and cellular interactions between the endogenous opioid peptide β-neoendorphin and the kappa opioid receptor (KOR). We delve into the fundamental pharmacology, dissect the canonical and non-canonical signaling pathways, and present detailed, field-proven protocols for the empirical study of this ligand-receptor system. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of β-neoendorphin's engagement with KOR, a critical step in exploring its physiological roles and therapeutic potential.

Introduction: The Key Players

β-Neoendorphin: A Prodynorphin-Derived Neuropeptide

β-Neoendorphin is an endogenous nonapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP)[1][2]. It belongs to the neoendorphin family of opioid peptides, which are derived from the precursor protein prodynorphin[3]. Alongside other prodynorphin products like dynorphin A and dynorphin B, β-neoendorphin acts as a neurotransmitter, primarily involved in modulating pain sensation within the central nervous system[3][4]. Its structure, featuring the common Tyr-Gly-Gly-Phe N-terminal motif, is crucial for its interaction with opioid receptors[3]. While its counterpart, α-neoendorphin, is found in greater abundance, β-neoendorphin is a key ligand that demonstrates selectivity for the kappa opioid receptor[3].

The Kappa Opioid Receptor (KOR): A Complex Signaling Hub

The kappa opioid receptor (KOR) is a member of the rhodopsin family of G protein-coupled receptors (GPCRs)[5][6]. Encoded by the OPRK1 gene in humans, KOR is widely expressed throughout the central and peripheral nervous systems[5][7]. It is canonically coupled to inhibitory G proteins (Gi/Go)[6][7].

The activation of KOR is a double-edged sword. On one hand, it produces potent analgesia, making it a target for pain management[8]. On the other hand, KOR activation is notoriously associated with significant adverse effects, including dysphoria (a state of profound unease), sedation, and psychotomimesis, which have severely limited the clinical development of KOR agonists[8][9]. This duality in function stems from the receptor's ability to engage multiple intracellular signaling pathways, a concept known as "biased agonism" or "functional selectivity."

Molecular Pharmacology and Signaling Cascades

The interaction of β-neoendorphin with KOR initiates a cascade of intracellular events that are not limited to a single linear pathway. Understanding these divergent signals is paramount for drug development.

Canonical G-Protein Signaling: The Basis of Analgesia

Upon agonist binding, KOR undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric Gi/Go proteins[6]. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Gαi/o Subunit Action : The primary role of the Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[6]. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, ultimately altering neuronal excitability.

-

Gβγ Dimer Action : The liberated Gβγ dimer can directly interact with and modulate the function of various effector proteins, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and membrane hyperpolarization, while inhibition of VGCCs reduces calcium influx and subsequent neurotransmitter release[6].

Collectively, these G-protein-mediated events decrease neuronal activity and are thought to be the primary mechanism behind the analgesic effects of KOR agonists[8][10].

β-Arrestin-Mediated Signaling: A Source of Adverse Effects?

Beyond G-protein coupling, agonist-bound KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs)[11]. This phosphorylation serves as a docking site for β-arrestin proteins (β-arrestin 1 and 2). While β-arrestin recruitment classically leads to receptor desensitization and internalization, it is now understood to initiate a second wave of G-protein-independent signaling[11][12].

For the KOR, β-arrestin recruitment has been mechanistically linked to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK[7][9]. There is a compelling, though still debated, hypothesis that this β-arrestin-p38 MAPK signaling axis is responsible for the dysphoric and aversive effects of KOR agonism[8][10]. Therefore, a ligand like β-neoendorphin could theoretically be:

-

An unbiased agonist : Activating both G-protein and β-arrestin pathways.

-

A G-protein-biased agonist : Preferentially activating the G-protein pathway, potentially offering analgesia with a reduced side-effect profile.

-

A β-arrestin-biased agonist : Preferentially recruiting β-arrestin.

The development of G-protein-biased KOR agonists is a major goal in modern pharmacology to separate the therapeutic benefits from the dose-limiting side effects[8][13][14].

Visualizing the Divergent KOR Signaling Pathways

The following diagram illustrates the two major signaling arms initiated by KOR activation.

Caption: Divergent signaling pathways of the Kappa Opioid Receptor (KOR).

Methodologies for Characterizing the Interaction

To fully characterize the interaction between β-neoendorphin and KOR, a suite of quantitative in vitro assays is required. The causality behind these experimental choices is to build a complete pharmacological profile, from initial binding to functional signaling outputs.

Radioligand Binding Assays: Quantifying Affinity

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (β-neoendorphin) by measuring its ability to compete with a high-affinity radiolabeled KOR ligand (e.g., [³H]-U-69,593 or [³H]-diprenorphine)[15].

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human KOR (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (~40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration via a Bradford or BCA assay.

-

-

Competition Binding Reaction:

-

In a 96-well plate, add a constant concentration of KOR-expressing membranes.

-

Add a constant concentration of a selective KOR radioligand (at or below its Kd value).

-

Add a range of concentrations of the unlabeled competitor, β-neoendorphin (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled KOR antagonist (e.g., nor-binaltorphimine).

-

For total binding wells, add only membranes and radioligand.

-

-

Incubation & Separation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of β-neoendorphin.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of β-neoendorphin that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Signaling Outputs

This assay quantifies the functional potency (EC50) and efficacy (Emax) of β-neoendorphin in activating the Gi/Go pathway by measuring the inhibition of cAMP production.

Step-by-Step Protocol (HTRF-based):

-

Cell Culture: Use KOR-expressing cells. The day before the assay, plate cells in a 384-well plate.

-

Forskolin Stimulation: To measure a decrease in cAMP, the baseline level must first be elevated. Treat cells with forskolin, a direct activator of adenylyl cyclase.

-

Ligand Treatment: Immediately add varying concentrations of β-neoendorphin to the cells. Include a control agonist (e.g., U-50,488) for comparison.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Cell Lysis & Detection:

-

Lyse the cells and add the detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

-

The labeled and cellular cAMP will compete for binding to the antibody.

-

-

Signal Reading:

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader. High HTRF signal indicates low cellular cAMP (as the labeled components are brought into proximity), while a low signal indicates high cAMP.

-

-

Data Analysis:

-

Plot the HTRF signal ratio against the log concentration of β-neoendorphin.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.

-

This assay directly measures the recruitment of β-arrestin 2 to the activated KOR, providing the EC50 and Emax for this specific signaling branch. The DiscoverX PathHunter® assay is a common and robust method[11][12].

Principle: The KOR is fused to a large fragment of β-galactosidase (called ProLink™), and β-arrestin is fused to a smaller, complementing fragment (called Enzyme Acceptor, EA). Upon ligand-induced interaction of KOR and β-arrestin, the two fragments combine to form a functional enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

Step-by-Step Protocol:

-

Cell Handling: Use a PathHunter® cell line co-expressing the KOR-ProLink and β-arrestin-EA fusion proteins. Plate cells in a 384-well white, solid-bottom plate and incubate overnight.

-

Ligand Addition: Add varying concentrations of β-neoendorphin. Include a reference agonist.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Signal Detection:

-

Add the PathHunter® detection reagent mix, which contains the chemiluminescent substrate.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Reading: Measure the chemiluminescence on a plate reader.

-

Data Analysis:

-

Plot the relative light units (RLU) against the log concentration of β-neoendorphin.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Workflow Diagram:

Caption: Principle of the PathHunter β-arrestin recruitment assay.

Data Summary and Interpretation

The quantitative data obtained from these assays allow for a direct comparison of β-neoendorphin's activity across the two major signaling pathways.

| Parameter | Assay | Pathway Measured | Interpretation |

| Ki | Radioligand Binding | Receptor Occupancy | The binding affinity of β-neoendorphin for KOR. |

| EC50 (cAMP) | cAMP Inhibition | G-Protein Activation | The concentration for 50% of maximal G-protein effect. |

| Emax (cAMP) | cAMP Inhibition | G-Protein Activation | The maximal efficacy in activating the G-protein pathway. |

| EC50 (Arrestin) | β-Arrestin Recruitment | β-Arrestin Recruitment | The concentration for 50% of maximal arrestin recruitment. |

| Emax (Arrestin) | β-Arrestin Recruitment | β-Arrestin Recruitment | The maximal efficacy in recruiting β-arrestin. |

A Bias Factor can then be calculated using the operational model to provide a quantitative measure of signaling preference relative to a balanced reference agonist[8]. This allows for the classification of β-neoendorphin as G-protein-biased, β-arrestin-biased, or unbiased.

Physiological and Therapeutic Implications

The interaction of β-neoendorphin with KOR has broad physiological implications. As part of the endogenous opioid system, it plays a role in pain perception, mood regulation, stress responses, and reward pathways[8][14][16].

Recent research has also uncovered novel roles for β-neoendorphin. Studies have shown it can promote wound healing by accelerating keratinocyte migration through the activation of MAPK/ERK1/2 signaling pathways[1][17][18]. This suggests that the β-neoendorphin/KOR axis may have therapeutic potential beyond the central nervous system, for instance in dermatological applications[17][18].

From a drug development perspective, understanding the precise signaling signature of β-neoendorphin at the KOR is crucial. If it is found to be a naturally G-protein-biased agonist, its structure could serve as a valuable template for designing novel analgesics with an improved safety profile, potentially avoiding the dysphoria that has plagued previous KOR-targeted drugs[8].

Conclusion and Future Directions

The interaction between β-neoendorphin and the kappa opioid receptor is a sophisticated molecular dialogue that results in divergent intracellular signals with distinct physiological outcomes. The canonical Gi/Go-protein pathway is central to its role in analgesia, while the β-arrestin-mediated pathway is increasingly implicated in the receptor's undesirable effects and alternative functions like wound healing.

The methodologies outlined in this guide—radioligand binding, cAMP inhibition, and β-arrestin recruitment assays—provide a robust framework for dissecting this interaction with quantitative precision. By elucidating the signaling bias of β-neoendorphin, researchers can gain deeper insights into the fundamental biology of the KOR system and unlock new avenues for the development of safer, more effective therapeutics targeting pain and other complex pathologies.

References

- 2-Minute Neuroscience: Beta-Endorphin - YouTube. (2020). YouTube.

- Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors. Journal of Biological Chemistry.

- β-Neoendorphin - Wikipedia. Wikipedia.

- The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC. (2022).

- β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte - PMC - NIH.

- β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte - PubMed. (2020).

- Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PubMed Central. (2022).

- Action of β-endorphin and nonsteroidal anti-inflammatory drugs, and the possible effects of... - PubMed.

- Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. SpringerLink.

- A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - Frontiers. Frontiers.

- κ-opioid receptor - Wikipedia. Wikipedia.

- Kappa Receptors – Opioid Peptides - Tufts University. Tufts University.

- Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activ

- Video: Opioid Receptors: Overview - JoVE. (2024). JoVE.

- Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist for Mu and Kappa Opioid Receptors - GIST Scholar. GIST Scholar.

- Neurotransmitter - Wikipedia. Wikipedia.

- Neoendorphin - Wikipedia. Wikipedia.

- beta-Neo-endorphin | C54H77N13O12 | CID 122260 - PubChem - NIH. PubChem.

- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF - ResearchGate. (2025).

Sources

- 1. β-Neoendorphin - Wikipedia [en.wikipedia.org]

- 2. beta-Neo-endorphin | C54H77N13O12 | CID 122260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neoendorphin - Wikipedia [en.wikipedia.org]

- 4. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Opioid Receptors: Overview [jove.com]

- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 9. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 10. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 13. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GIST Scholar: Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist for Mu and Kappa Opioid Receptors [scholar.gist.ac.kr]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Structure and Conformation of Beta-Neoendorphin: A Technical Guide

Executive Summary

Beta-Neoendorphin is an endogenous nonapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro) derived from the prodynorphin precursor. Unlike its structural relatives that show broad opioid receptor affinity, beta-neoendorphin exhibits a distinct selectivity for the Kappa Opioid Receptor (KOR) . This guide provides a rigorous technical analysis of its molecular architecture, focusing on the "membrane catalysis" mechanism where the peptide undergoes a conformation transition—from a disordered state in aqueous solution to an amphipathic helix upon membrane interaction—to activate the receptor.

Molecular Architecture and Physicochemical Profile[1][2][3]

Primary Structure

The primary sequence of beta-neoendorphin is YGGFLRKYP . It shares the canonical N-terminal "opioid motif" (Tyr-Gly-Gly-Phe-Leu) with Leu-enkephalin but is distinguished by a unique C-terminal "tail" (Arg-Lys-Tyr-Pro) that confers KOR selectivity.

Physicochemical Data:

| Property | Value | Notes |

|---|---|---|

| Sequence | H-Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-OH | N-terminal Tyrosine is essential for activity. |

| Molecular Weight | 1100.3 g/mol | Monoisotopic mass: 1099.58 Da. |

| Isoelectric Point (pI) | ~10.5 | Highly basic due to Arg6 and Lys7. |

| Net Charge (pH 7.4) | +2 | Cationic nature promotes membrane attraction. |

| Hydrophobicity | Amphipathic | Contains both hydrophobic (Phe, Leu) and hydrophilic (Arg, Lys) domains. |

Conformational Dynamics: The "Membrane Catalysis" Mechanism

The bioactivity of beta-neoendorphin is governed by its conformational plasticity. It does not adopt a single static structure but exists in an equilibrium dictated by its environment.

A. Aqueous Solution State

In aqueous buffers (e.g., phosphate-buffered saline), beta-neoendorphin is largely disordered. Circular Dichroism (CD) spectra typically show a strong negative band near 198 nm, characteristic of a random coil . Some studies suggest a transient Poly-L-Proline II (PPII) helix population, which is an extended left-handed helix common in flexible peptides, preventing aggregation.

B. Membrane-Induced Folding

Upon approaching the anionic phospholipid bilayer of a neuronal cell, the peptide undergoes a structural transition. This phenomenon is best described by Schwyzer’s Membrane Compartment Concept :

-

Electrostatic Attraction: The positively charged C-terminal tail (Arg6, Lys7) is attracted to the negatively charged headgroups of the membrane.

-

Helix Induction: The hydrophobic residues (Phe4, Leu5, Tyr8) partition into the lipid interface, inducing the formation of an amphipathic alpha-helix .

-

Receptor Access: This membrane-bound helical conformation is the "bioactive state" that laterally diffuses to the receptor.

Visualization: Conformational Pathway

The following diagram illustrates the transition from the aqueous phase to the receptor-bound state.

Caption: The conformational trajectory of beta-neoendorphin from solution to receptor activation, highlighting the membrane-induced folding event.

Receptor Selectivity: Message vs. Address

Beta-neoendorphin's high affinity for the Kappa receptor (over Mu or Delta) is explained by the "Message-Address" hypothesis :

-

The Message (Residues 1-4: Tyr-Gly-Gly-Phe): This segment is conserved across opioid peptides (enkephalins, dynorphins). It fits into the orthosteric binding pocket of the GPCR and triggers activation.

-

The Address (Residues 5-9: Leu-Arg-Lys-Tyr-Pro): This C-terminal extension interacts with specific acidic loops (ECL2) on the surface of the Kappa receptor. The basic residues (Arg6, Lys7) form salt bridges with aspartic/glutamic acid residues unique to the Kappa subtype, locking the peptide in place.

Experimental Protocols

Protocol A: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize high-purity beta-neoendorphin for structural analysis.

Materials:

-

Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g) for C-terminal amide, or Wang resin for C-terminal acid.

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Workflow:

-

Resin Swelling: Swell 0.1 mmol resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling: Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[1][2][3] Shake for 45 min.

-

Critical Step: For Arg and Lys , use double coupling to prevent deletion sequences due to steric bulk.

-

-

Capping: After each coupling, cap unreacted amines with acetic anhydride/pyridine to prevent truncated sequences.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Structural Validation via CD Spectroscopy

Objective: Observe the helix induction in a membrane-mimetic environment.

Materials:

-

Lyophilized Beta-Neoendorphin.

-

Solvent A: 10 mM Phosphate Buffer (pH 7.4).

-

Solvent B: 50 mM Sodium Dodecyl Sulfate (SDS) in Phosphate Buffer (Membrane mimetic).

Methodology:

-

Baseline Correction: Record a blank spectrum of the buffer alone (190–260 nm).

-

Aqueous Scan: Dissolve peptide to 50 µM in Solvent A. Scan at 20°C.

-

Expected Result: Minimum at ~198 nm (Random Coil).

-

-

Micelle Titration: Titrate SDS into the sample to reach a concentration above the Critical Micelle Concentration (CMC > 8 mM).

-

Helical Scan: Record spectrum of peptide in Solvent B.

-

Expected Result: Emergence of double minima at 208 nm and 222 nm , indicating alpha-helix formation.

-

-

Data Processing: Convert raw ellipticity (θ) to Mean Residue Ellipticity (MRE) using the formula:

(Where MRW = Mean Residue Weight, l = pathlength in cm, c = concentration in mg/mL).

Visualization of Synthesis & Analysis Workflow

Caption: Step-by-step workflow for the synthesis, purification, and structural validation of beta-neoendorphin.

Future Outlook: Peptidomimetics

Understanding the "Address" domain of beta-neoendorphin is guiding the design of G-protein biased agonists . By rigidifying the C-terminal tail (e.g., using cyclization or non-natural amino acids), researchers aim to separate the analgesic effects (G-protein pathway) from the dysphoric side effects (Beta-arrestin pathway) associated with KOR activation.

References

-

Structure and Function of Opioid Peptides Source: Wikipedia / Academic Reviews URL:[Link][4]

-

Membrane Compartments Theory (Schwyzer's Concept) Source: Biopolymers (PubMed) URL:[Link]

-

Conformation of Beta-Endorphin and Analogs in SDS Micelles Source: European Journal of Biochemistry URL:[5][Link]

-

Kappa Opioid Receptor Selectivity and Modeling Source: Journal of Medicinal Chemistry URL:[Link]

-

Fmoc Solid Phase Peptide Synthesis Protocols Source: UCI Dept of Chemistry URL:[Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of beta-endorphin with sodium dodecyl sulfate in aqueous solution. 1H-NMR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

evolutionary conservation of the beta-Neoendorphin peptide sequence

Title: Evolutionary Pharmacology of

Executive Summary

-Neoendorphin (This guide analyzes the evolutionary conservation of the

Molecular Phylogeny & Sequence Conservation

The evolutionary success of

The Conserved Sequence Architecture

The mammalian

| Domain | Residues | Sequence | Evolutionary Status | Function |

| Message | 1–4 | YGGF | Absolute Conservation | Binds the receptor orthosteric pocket.[1] Essential for activation. |

| Spacer | 5 | L (Leu) | High Conservation | Links the message to the address; dictates Enkephalin lineage (Leu vs Met).[1] |

| Address | 6–9 | RKYP | High Conservation (Mammals) | Confers KOR selectivity and potency.[1] Prevents degradation. |

Interspecies Alignment

Genomic analysis of the PDYN gene reveals that while the N-terminal YGGF is immutable from zebrafish (Danio rerio) to Humans (Homo sapiens), the C-terminal extension undergoes subtle variations that tune receptor affinity.[1]

-

Zebrafish (Predicted): YGGFLM KYP (Leu

Met substitution in spacer is common in teleosts, but the basic charge distribution R-K remains conserved to maintain KOR electrostatic attraction).[1]

Technical Insight: The presence of basic residues (Arg, Lys) in the "Address" domain is critical. These positively charged residues interact with the acidic extracellular loops of the Kappa Opioid Receptor (KOR), functioning as a "zip code" that directs the peptide to KOR rather than MOR (Mu) or DOR (Delta).[1]

Structural-Functional Constraints

The "Message-Address" Hypothesis

The conservation of

-

The Message (YGGF): Fits into the deep transmembrane pocket of the GPCR. Any mutation here (e.g., Phe4

Tyr4) drastically reduces affinity.[1] -

The Address (RKYP): Binds to the surface of the receptor. This domain is evolutionarily tuned to the specific electrostatic environment of the species' KOR.

Proteolytic Processing Pathway

-neoE is not the primary gene product; it is a cleavage fragment ofFigure 1: Prodynorphin Processing Pathway

This diagram illustrates the enzymatic cascade generating

Caption: Enzymatic generation of

Experimental Validation Framework

To confirm evolutionary conservation or test novel analogs, the following self-validating protocols are recommended.

Protocol 1: In Silico Ortholog Alignment

Objective: Determine sequence identity of putative

-

Retrieval: Access UniProt/NCBI and retrieve the PDYN precursor sequence for the target species.

-

Motif Search: Locate the YGGF motif.

-

Flanking Analysis: Identify the dibasic cleavage sites (KR, RR) flanking the neo-endorphin region.

-

Alignment: Use Clustal Omega with the following parameters:

-

Matrix: PAM250 (for distant vertebrates) or BLOSUM62 (for mammals).[1]

-

Gap Open Penalty: 10.

-

Gap Extension: 0.1.

-

-

Validation: Calculate the Physicochemical Conservation Score for the "Address" domain. (e.g., Arg

Lys is a conservative substitution; Arg

Protocol 2: [35S]GTP S Functional Binding Assay

Objective: Quantify the functional potency (EC50) of

Reagents:

-

CHO cells stably expressing human KOR (hKOR).[1]

-

[35S]GTP

S (Specific Activity > 1000 Ci/mmol).[1] -

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.[1]

-

GDP (10

M) to suppress basal activity.[1]

Workflow:

-

Membrane Prep: Harvest hKOR-CHO cells and homogenize. Centrifuge at 40,000 x g. Resuspend pellet in Assay Buffer.

-

Incubation: In a 96-well plate, mix:

-

Equilibrium: Incubate for 60 minutes at 30°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Plot CPM vs. Log[Agonist]. Fit to a sigmoidal dose-response curve (Prism/GraphPad) to determine EC50.[1]

Self-Validation Check:

-

Positive Control: Use U50,488 (standard KOR agonist).[1]

-

Negative Control: Use Nor-binaltorphimine (nor-BNI) (KOR antagonist) to block the signal, confirming specificity.[1]

Therapeutic Implications & Signaling[4]

-neoE is unique because it is an endogenous "biased" ligand.[1] While synthetic opioids often activate both G-protein andFigure 2: KOR Signaling Cascade

This diagram maps the downstream effects of

Caption: Divergent signaling pathways activated by

Drug Development Note:

The conservation of the

References

-

Goldstein, A., et al. (1981).[1] Porcine pituitary dynorphin: complete amino acid sequence of the biologically active heptadecapeptide. Proceedings of the National Academy of Sciences, 78(11), 7219-7223.[1] Link[1]

-

Chavkin, C., & Goldstein, A. (1981).[1] Specific receptor for the opioid peptide dynorphin: structure-activity relationships. Proceedings of the National Academy of Sciences, 78(10), 6543-6547.[1] Link[1]

-

Sundström, E., et al. (2010).[1] The prodynorphin gene in the zebrafish (Danio rerio): cloning, expression and comparative analysis. Scientific Reports / ResearchGate. Link

-

UniProt Consortium. (2023).[1] Prodynorphin (PDYN) - Homo sapiens (Human).[1][3] UniProtKB.[4] Link

-

Bruchas, M. R., & Chavkin, C. (2010).[1] Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137-147.[1] Link

Sources

initial characterization of beta-Neoendorphin's biological activity

Technical Guide: Initial Characterization of -Neoendorphin Biological Activity[1][2]

Executive Summary

This technical guide outlines the foundational framework for characterizing

Structural Identity and Biosynthesis

Molecular Architecture

1235-

The Message (N-Terminus): Tyr-Gly-Gly-Phe-Leu (Residues 1-5).[1][2] This sequence is required for opioid receptor recognition but lacks subtype specificity.

-

The Address (C-Terminus): Arg-Lys-Tyr-Pro (Residues 6-9).[1][2] This basic, charged tail directs the peptide toward the KOR and confers resistance to specific peptidases.

Biosynthetic Pathway

Figure 1: Prodynorphin Processing Pathway

The following diagram illustrates the enzymatic cascade required to generate

Caption: Enzymatic processing of Prodynorphin. Note the specific conversion of

Receptor Pharmacology

Selectivity Profile

Unlike Dynorphin A, which is highly selective for KOR,

Table 1: Comparative Receptor Affinities (Representative

| Peptide | KOR Affinity ( | MOR Affinity ( | DOR Affinity ( | Selectivity Ratio (KOR:MOR) |

| 1.0 - 3.0 | 15 - 30 | > 50 | ~1:10 | |

| 0.5 - 1.5 | 10 - 20 | > 50 | ~1:15 | |

| Dynorphin A (1-17) | 0.1 - 0.4 | > 50 | > 100 | > 1:100 |

| Leu-Enkephalin | > 1000 | 10 | 1.5 | Delta Selective |

The "Message-Address" Deviation

Early characterization by Chavkin and Goldstein established that while the "address" sequence of Dynorphin A (residues 1-17) ensures rigid KOR locking, the shorter tail of

In Vitro Characterization Protocols

To rigorously characterize

Protocol A: Radioligand Binding Assay

Objective: Determine

Critical Constraint:

Workflow:

-

Membrane Preparation: Use Guinea Pig Cerebellum (rich in KOR) or transfected CHO cells (KOR/MOR/DOR).[1][2]

-

Peptidase Inhibition Cocktail (Mandatory):

-

Radioligands:

-

Incubation: 60 min at 25°C. (Avoid 37°C to minimize degradation).

-

Separation: Rapid filtration over GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce peptide sticking.[1][2]

Protocol B: Smooth Muscle Bioassays (GPI & MVD)

Objective: Determine functional potency (

-

Guinea Pig Ileum (GPI): Contains functional MOR and KOR.[1][2]

-

Mouse Vas Deferens (MVD): Contains functional DOR, MOR, and KOR.[2]

The "Antagonist Shift" Strategy:

Since

Step-by-Step GPI Protocol:

-

Setup: Suspend ileum strip in Krebs-Henseleit solution at 37°C, aerated with 95%

/5% -

Stimulation: Field stimulation (0.1 Hz, 0.5 ms duration, supramaximal voltage).

-

Baseline: Establish stable twitch height.

-

Agonist Curve: Cumulative addition of

-NE ( -

Validation (The Critical Step):

Figure 2: Experimental Logic Flow

This diagram details the decision tree for validating

Caption: Validation logic.

Data Interpretation & Troubleshooting

Interpreting Values

When using antagonists (like Naloxone) against

-

If

-NE is acting at MOR : Naloxone -

If

-NE is acting at KOR : Naloxone -

Insight: Because

-NE requires higher concentrations of Naloxone to reverse its effects compared to Morphine, this was one of the earliest clues that it acted on a non-Mu receptor (Kappa) [2].[1][2]

Common Pitfalls

-

Sticky Peptide:

-NE is basic and hydrophobic. It adheres to glass and plastic.-

Solution: Use siliconized tubes and include 0.1% BSA or Triton X-100 in dilution buffers.

-

-

Rapid Degradation: In GPI assays, the half-life is <10 minutes without protection.

-

Solution: Always include Bestatin/Thiorphan in the organ bath.

-

-

Cross-Reactivity: At high concentrations (

),-

Solution: Focus analysis on the

range to ensure KOR specificity.

-

References

-

Chavkin, C., James, I. F., & Goldstein, A. (1982). Dynorphin is a specific endogenous ligand of the kappa opioid receptor. Science. [Link][1][2]

-

Minamino, N., Kangawa, K., Chino, N., Sakakibara, S., & Matsuo, H. (1981). Beta-neo-endorphin, a new hypothalamic "big" Leu-enkephalin of porcine origin: its purification and the complete amino acid sequence.[8] Biochemical and Biophysical Research Communications. [Link][1][2][8][9]

-

Corbett, A. D., Paterson, S. J., McKnight, A. T., Magnan, J., & Kosterlitz, H. W. (1982). Dynorphin1-8 and dynorphin1-9 are ligands for the kappa-subtype of opiate receptor. Nature. [Link][1][2]

-

Kangawa, K., Minamino, N., Chino, N., Sakakibara, S., & Matsuo, H. (1981). The complete amino acid sequence of alpha-neo-endorphin.[2] Biochemical and Biophysical Research Communications. [Link][1][2][9]

Sources

- 1. beta-Neo-endorphin | C54H77N13O12 | CID 122260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Neoendorphin - Wikipedia [en.wikipedia.org]

- 3. Beta-Neoendorphin | 77739-21-0 [chemicalbook.com]

- 4. Neoendorphin - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the receptor selectivity of opioid agonists in the guinea-pig ileum and mouse vas deferens by use of beta-funaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-neo-endorphin, a new hypothalamic "big" Leu-enkephalin of porcine origin: its purification and the complete amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of β-Neoendorphin using a Competitive ELISA Kit

I. Foundational Principles: Understanding β-Neoendorphin and its Quantification

Biological Significance of β-Neoendorphin

β-Neoendorphin (β-NEP) is an endogenous nonapeptide opioid that plays a significant role in various physiological processes.[1] Structurally, it is defined by the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP) and is derived from the precursor protein prodynorphin.[1][2][3] While traditionally associated with pain modulation and stress responses within the central nervous system, recent research has illuminated its crucial function in peripheral tissues, particularly in cutaneous wound healing.[4][5]

β-Neoendorphin accelerates wound closure by promoting the migration of keratinocytes, a critical step in re-epithelialization.[2] This action is mediated through the activation of the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathways.[1] Subsequent upregulation of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9) facilitates the necessary tissue remodeling for cell movement.[1] Notably, this enhanced migration occurs without a significant impact on cell proliferation.[2] The ability to quantify β-NEP levels is therefore critical for research in dermatology, pharmacology, and neuroscience to understand its regulatory roles in both health and disease.

Scientist's Note: The peptide nature of β-NEP makes it susceptible to degradation by proteases in biological samples. Therefore, proper sample collection and handling are paramount to ensure accurate quantification, a topic we will detail in Section III.

Diagram: β-Neoendorphin Signaling in Keratinocyte Migration

Caption: Signaling cascade of β-Neoendorphin in promoting wound healing.

The Competitive ELISA: A Principle of Inverse Proportionality

This kit employs a competitive enzyme-linked immunosorbent assay (ELISA) to quantify β-NEP. Unlike a sandwich ELISA, the signal generated in a competitive assay is inversely proportional to the concentration of the target analyte in the sample.[6][7]

The core mechanism unfolds as follows:

-

Immobilized Antigen: The microplate wells are pre-coated with a fixed amount of β-Neoendorphin.

-

Competitive Binding: When the sample (or standard) is added to the wells along with a biotinylated antibody specific for β-NEP, a competition ensues. The β-NEP present in the sample and the β-NEP coated on the plate compete for the binding sites on the limited amount of biotinylated antibody.

-

Signal Generation: After washing away unbound reagents, a streptavidin-horseradish peroxidase (SABC or HRP-conjugate) is added, which binds to the biotinylated antibody that has attached to the plate. Following another wash, a TMB substrate is introduced. The HRP enzyme catalyzes the conversion of TMB into a blue-colored product, which turns yellow upon addition of the stop solution.

-

Detection: The intensity of the yellow color is measured spectrophotometrically at 450 nm. A high concentration of β-NEP in the sample results in less antibody binding to the plate, leading to a weaker signal. Conversely, a low sample concentration allows more antibody to bind to the plate, producing a stronger signal.[7]

Diagram: The Competitive ELISA Workflow

Caption: Key stages of the β-Neoendorphin competitive ELISA.

II. Assay Specifications and Performance Characteristics

The reliability of experimental data hinges on a thorough understanding of the assay's capabilities and limitations. The following table summarizes typical performance characteristics for a β-Neoendorphin ELISA kit.

| Parameter | Specification | Rationale & Significance |

| Detection Method | Competitive ELISA, Colorimetric | Provides quantitative results based on optical density. |

| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates | Validated for use in common biological matrices.[6][7] |

| Reactivity | Species-specific (e.g., Human, Mouse) | Ensure the kit matches the species of your samples. Cross-reactivity with analogues is typically minimal.[5][8] |

| Detection Range | 15.63 - 1000 pg/mL | The concentration range within which the assay is quantitative. Samples must be diluted to fall within this range.[6][8] |

| Sensitivity | ~9.38 pg/mL | The lowest detectable concentration of β-NEP, statistically different from the zero standard.[5][8] |

| Intra-Assay CV | < 10% | Precision within a single assay run. |

| Inter-Assay CV | < 12% | Reproducibility between different assay runs. |

| Assay Time | 2.5 - 3 hours | Total time required to complete the protocol. |

Scientist's Note: The Detection Range is the most critical parameter for experimental design. A pilot experiment to determine the approximate concentration of β-NEP in your samples is highly recommended to establish the optimal sample dilution factor.[6]

III. Pre-Assay Preparation: The Foundation of Reliable Data

Meticulous preparation is non-negotiable for a successful immunoassay. Errors introduced at this stage cannot be corrected later.

Reagent Handling and Storage

-

Temperature Acclimation: Unless otherwise specified, bring all kit components and samples to room temperature (20-25°C) for at least 30 minutes before use.[9][10] This ensures uniform reaction kinetics and prevents temperature gradients across the plate.[11]

-

Storage: Upon receipt, store the kit at 2-8°C. Do not freeze.[9] Return unused wells to the foil pouch with the desiccant and reseal tightly.[12] Check the expiration date on the kit label; expired reagents can lead to a complete loss of signal.[9][10]

-

Reconstitution: Prepare standards and working solutions of antibodies just before use. Do not reuse reconstituted standards.[6]

Sample Collection, Processing, and Storage

The stability of β-Neoendorphin in biological matrices requires strict adherence to collection and processing protocols.

-

Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C before centrifugation at 1,000 x g for 20 minutes.[12][13][14] Immediately transfer the serum supernatant to a clean tube.

-

Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[12] Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[13][14] Scientist's Note: For neuropeptides, the addition of protease inhibitors (like aprotinin) to the collection tube can be beneficial to prevent degradation, though you should validate their compatibility with the assay.[15]

-

Cell Culture Supernatant: Centrifuge samples at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.[16]

-

Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize in an appropriate lysis buffer on ice. Centrifuge the lysate at 10,000-13,000 rpm for 10-20 minutes at 4°C to pellet cellular debris.[16] The final protein concentration should be determined to normalize the results.

-

Storage: Assay fresh samples immediately. For later use, aliquot samples to avoid repeated freeze-thaw cycles and store at -20°C (for up to 1 month) or -80°C (for long-term storage).[6][12]

IV. Detailed Step-by-Step Experimental Protocol

Always run standards and samples in duplicate or triplicate to ensure statistical validity.

Reagent Preparation

-

Standard Dilutions: Reconstitute the high-concentration standard as per the kit manual. Create a serial dilution series (typically 7 points plus a zero standard) using the provided Standard & Sample Diluent. For example: 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL. Use fresh pipette tips for each dilution step to prevent carryover.

-

Biotinylated Antibody Working Solution: Prepare the required volume by diluting the concentrated Biotinylated Detection Antibody with its specific diluent according to the kit's instructions.

-

Wash Buffer: Dilute the concentrated Wash Buffer with deionized water to its working concentration.

Assay Procedure

-

Plate Setup: Determine the number of wells required for your standards, controls, and samples.

-

Competitive Reaction: Add 50 µL of each Standard and diluted Sample to the appropriate wells. Immediately add 50 µL of the prepared Biotinylated Antibody Working Solution to each well (except for a substrate blank well, if used). Scientist's Note: This step initiates the competitive binding. The antibody and the analyte in the sample must be added in quick succession to ensure the competition is valid.

-

First Incubation: Cover the plate with a sealer and incubate for 45-60 minutes at 37°C.

-

First Wash: Aspirate the liquid from each well. Wash each well by filling with ~300 µL of Wash Buffer and then aspirating. Repeat this process 3 times. After the final wash, invert the plate and tap it firmly against a clean paper towel to remove any residual buffer. Scientist's Note: Inadequate washing is a primary cause of high background and poor data quality. Ensure all wells are filled and emptied completely during each wash cycle.[17]

-

HRP-Conjugate Addition: Add 100 µL of SABC (Streptavidin-HRP) Working Solution to each well.

-

Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Second Wash: Repeat the wash step as described in step 4.

-

Substrate Development: Add 90-100 µL of TMB Substrate to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark. Scientist's Note: TMB is light-sensitive. Incubation in the dark prevents premature degradation and high background signal.[17] The reaction will produce a blue color.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

V. Data Analysis and Interpretation

Standard Curve Generation

-

Calculate Average OD: Average the duplicate or triplicate OD readings for each standard, control, and sample.

-

Subtract Background: Subtract the average OD of the highest standard (which should have the lowest signal) from all other readings.

-

Plot the Curve: Create a standard curve by plotting the mean OD for each standard on the Y-axis against its corresponding concentration on the X-axis.

-

Curve Fitting: Use data analysis software to perform a regression analysis. A four-parameter logistic (4-PL) curve fit is typically the most accurate model for competitive ELISAs.

Example Standard Curve Data:

| Concentration (pg/mL) | Mean OD at 450nm |

| 1000 | 0.215 |

| 500 | 0.388 |

| 250 | 0.654 |

| 125 | 1.021 |

| 62.5 | 1.533 |

| 31.25 | 1.987 |

| 15.63 | 2.310 |

| 0 (Blank) | 2.650 |

Calculating Sample Concentration

-

Interpolate OD Values: Use the generated standard curve to determine the concentration of β-NEP in your samples by interpolating their average OD values.

-

Apply Dilution Factor: The concentration read from the standard curve must be multiplied by the dilution factor used for that sample to obtain the actual concentration in the original, undiluted sample.

-

Formula: Actual Concentration = Calculated Concentration × Dilution Factor

-

Assay Validation

-

Coefficient of Variation (CV): For your duplicate/triplicate wells, calculate the CV. It should ideally be less than 20%. A high CV indicates pipetting errors or inconsistencies.

-

Formula: CV (%) = (Standard Deviation / Mean) × 100

-

VI. Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Signal | Reagents expired or stored improperly.[9][10] | Verify expiration dates and storage conditions. Use fresh reagents. |

| Stop solution not added. | Ensure stop solution is added to terminate the reaction. | |

| Insufficient incubation times or temperatures. | Adhere strictly to the protocol's incubation parameters.[18] | |

| Incorrect reagent preparation or addition sequence.[10] | Double-check all dilution calculations and ensure reagents are added in the correct order. | |

| High Background | Insufficient washing.[17] | Increase the number of washes or the soak time. Ensure complete aspiration of buffer between washes. |

| Contaminated TMB substrate or buffers.[17][19] | Use fresh, colorless TMB. Prepare fresh buffers with high-purity water. | |

| Substrate incubation performed in the light.[17] | Ensure the substrate incubation step is performed in complete darkness. | |

| Poor Standard Curve | Improper standard preparation (pipetting errors). | Use calibrated pipettes and fresh tips for each dilution. Prepare a fresh standard curve.[17] |

| Reagents not at room temperature.[10] | Allow all reagents to equilibrate to room temperature before starting. | |

| Plate sealer not used or reused.[19] | Use fresh plate sealers for each incubation step to prevent evaporation and cross-contamination. | |

| High CV / Poor Replicates | Inconsistent pipetting technique. | Pre-wet pipette tips. Pipette consistently and avoid introducing air bubbles.[9] |

| Wells not washed uniformly. | Ensure all wells are treated identically during washing steps. An automated plate washer can improve consistency. | |

| Temperature gradients across the plate ("Edge Effect").[17] | Ensure the plate is incubated in a stable temperature environment and that all reagents are at room temperature before addition. |

VII. References

-

β-Neoendorphin - Wikipedia. Wikipedia. [Link]

-

β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte - PMC - NIH. National Institutes of Health. [Link]

-

Enzyme linked immunosorbent assay (ELISA) for beta-endorphin and its antibodies. ScienceDirect. [Link]

-

Subcellular pathways of beta-endorphin synthesis, processing, and release from immunocytes in inflammatory pain - PubMed. National Institutes of Health. [Link]

-

Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release. National Institutes of Health. [Link]

-

Enzyme linked immunosorbent assay (ELISA) for beta-endorphin and its antibodies. National Institutes of Health. [Link]

-

Technical Guide for ELISA - Protocols - SeraCare. SeraCare. [Link]

-

Human β-EP(Beta-Endorphin) ELISA Kit (E-EL-H0572) - Elabscience. Elabscience. [Link]

-

beta-Neo-endorphin | C54H77N13O12 | CID 122260 - PubChem - NIH. National Institutes of Health. [Link]

-

Troubleshooting Common Issues In Elisa Kits: Tips And Strategies - Biomatik. Biomatik. [Link]

-

Quantitative analysis of methionine enkephalin and beta-endorphin in the pituitary by liquid secondary ion mass spectrometry and tandem mass spectrometry - PubMed. National Institutes of Health. [Link]

-

ELISA Kit for Neuropeptide Y (NPY) - Cloud-Clone. Cloud-Clone Corp. [Link]

-

Elabscience® Human NPY(Neuropeptide Y) ELISA Kit. Elabscience. [Link]

-

2-Minute Neuroscience: Beta-Endorphin - LabXchange. LabXchange. [Link]

-

Neuropeptide Y ELISA Kit - RayBiotech. RayBiotech. [Link]

-

Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie. Assay Genie. [Link]

-

101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Assay Genie. [Link]

-

How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips - Boster Bio. BosterBio. [Link]

-

Application Guides / ELISA Protocol - 2BScientific. 2BScientific. [Link]

-

Technical Manual Human Neuropeptide Y/NPY ELISA Kit Catalogue Code: HUFI00406 - Assay Genie. Assay Genie. [Link]

-

Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells. Frontiers. [Link]

-

ELISA Handbook - Boster Bio. BosterBio. [Link]

Sources

- 1. β-Neoendorphin - Wikipedia [en.wikipedia.org]

- 2. β-Neoendorphin Enhances Wound Healing by Promoting Cell Migration in Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Neo-endorphin | C54H77N13O12 | CID 122260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Subcellular pathways of beta-endorphin synthesis, processing, and release from immunocytes in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Mouse β-EP(Beta-Endorphin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. Human β-EP(Beta-Endorphin) ELISA Kit - Elabscience® [elabscience.com]

- 9. biomatik.com [biomatik.com]